molecular formula C25H22N2O2 B2417066 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide CAS No. 1207061-81-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide

Cat. No.: B2417066
CAS No.: 1207061-81-1
M. Wt: 382.463
InChI Key: INSSDXUAZYPHGX-DTQAZKPQSA-N
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Description

. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a cinnamamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Cinnamamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with cinnamoyl chloride to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential in biological studies, particularly in the field of medicinal chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different functional groups.

    Benzoylquinoline: Another related compound with a benzoyl group attached to a quinoline core.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide is unique due to its combination of a tetrahydroquinoline core and a cinnamamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,13-16,18H,7,12,17H2,(H,26,28)/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSSDXUAZYPHGX-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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